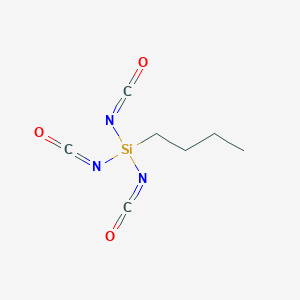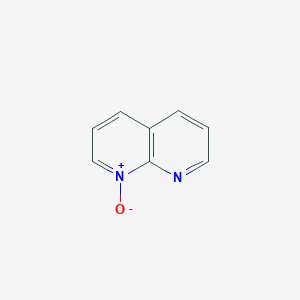
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one is a chemical compound that belongs to the class of phenalenones
Preparation Methods
The synthesis of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one typically involves a series of chemical reactions. One common synthetic route includes the Friedel-Crafts acylation followed by a Jacobsen-Katsuki epoxidation. These reactions are crucial for obtaining the target compound with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic strategies to ensure consistency and scalability.
Chemical Reactions Analysis
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promise as an antimicrobial agent, particularly against phytopathogens. In medicine, its derivatives are being explored for their potential therapeutic properties. Additionally, it has industrial applications as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to incorporate with lipids into droplets throughout the body of nematodes, causing immobilization and eventual death. This indicates its potential as a strong nematocidal compound .
Comparison with Similar Compounds
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one can be compared with other phenalenone derivatives such as 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one and 2,5-dimethoxy-4-phenyl-benzoindenone. These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
22442-53-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6,8-dimethoxy-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-7-11-13(16)5-3-9-4-6-14(18-2)12(8-10)15(9)11/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
ZCURMKYGRCORRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C3C2=C(CCC3=O)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)


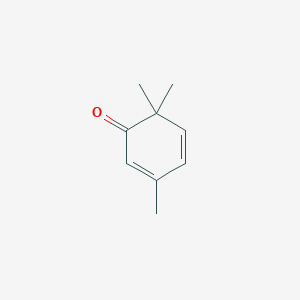

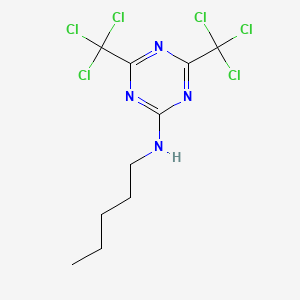
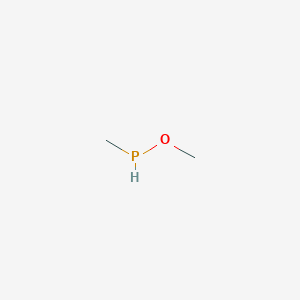
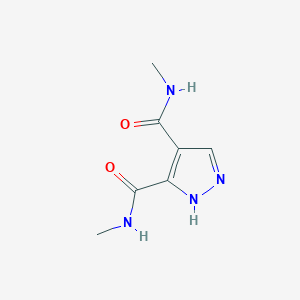
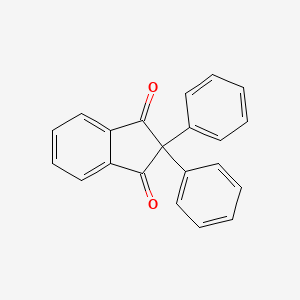
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

